Cas no 85118-01-0 (3,4-Difluorobenzyl bromide)

3,4-Difluorobenzyl bromide (CAS 85118-00-9) is a versatile aryl halide intermediate widely used in organic synthesis and pharmaceutical applications. Its key advantages include high reactivity as a benzylating agent, enabling efficient introduction of the 3,4-difluorobenzyl moiety into target molecules. The compound's fluorine substituents enhance electron-withdrawing properties, facilitating nucleophilic substitution reactions. It is particularly valuable in the preparation of bioactive compounds, agrochemicals, and materials science applications. The product is typically supplied as a clear to pale yellow liquid with high purity, ensuring consistent performance in synthetic workflows. Proper handling is required due to its lachrymatory nature and moisture sensitivity. Storage under inert conditions is recommended to maintain stability.
3,4-Difluorobenzyl bromide structure
3,4-Difluorobenzyl bromide structure
Product name:3,4-Difluorobenzyl bromide
CAS No:85118-01-0
MF:C7H5BrF2
MW:207.015408277512
MDL:MFCD00009889
CID:60836
PubChem ID:581436

3,4-Difluorobenzyl bromide Chemical and Physical Properties

Names and Identifiers

    • 4-(Bromomethyl)-1,2-difluorobenzene
    • 3,4-Difluorobenzylbromide
    • 3,4-DIFLUORBENZYLBROMID
    • 3,4-Difluoro Bromine Benzyl
    • 3,4-DIFLUORO-BROMOBENZYL
    • 4-(BROMOMETHYL)-1,2-DIFLUORO-BENZENE
    • ALPHA-BROMO-3,4-DIFLUOROTOLUEN
    • alpha-Bromo-3,4-difluorotoluene
    • BENZENE, 4-(BROMOMETHYL)-1,2-DIFLUORO-
    • α-Bromo-3,4-difluorotoluene
    • 3,4-Difluorobenzyl Bromide
    • 4-(Bromomethyl)-1,2-difluorobenzene (ACI)
    • 1-Bromomethyl-3,4-difluorobenzene
    • Q-101447
    • MFCD00009889
    • EINECS 285-653-1
    • 4-(Bromomethyl)-1,2-difluorobenzene #
    • NS00066344
    • AS-14508
    • .alpha.-Bromo-3,4-difluorotoluene
    • SCHEMBL118519
    • 4-bromomethyl-1,2-difluorobenzene
    • 3,4-difluoro-benzylbromide
    • D2627
    • AC-9738
    • AKOS000123044
    • 3,4 difluorobenzyl bromide
    • F2190-0299
    • 3,4-difluoro-benzyl bromide
    • EN300-12402
    • 3,4-di-fluorobenzyl bromide
    • DTXSID70234239
    • DB-024269
    • 85118-01-0
    • 3, 4-difluorobenzyl bromide
    • 3,4-difluro benzyl bromide
    • 3,4-Difluorobenzyl bromide, 98%
    • 3,4-Difluorobenzyl bromide
    • MDL: MFCD00009889
    • Inchi: 1S/C7H5BrF2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
    • InChI Key: JJIFTOPVKWDHJI-UHFFFAOYSA-N
    • SMILES: FC1C(F)=CC(CBr)=CC=1
    • BRN: 742578

Computed Properties

  • Exact Mass: 205.95400
  • Monoisotopic Mass: 205.954269
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • Surface Charge: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Colorless Transparent Liquid
  • Density: 1.618 g/mL at 25 °C(lit.)
  • Boiling Point: 61°C/4mmHg(lit.)
  • Flash Point: Fahrenheit: 174.2 ° f < br / > Celsius: 79 ° C < br / >
  • Refractive Index: n20/D 1.526(lit.)
  • PSA: 0.00000
  • LogP: 2.85970
  • Solubility: Not determined
  • Sensitiveness: Lachrymatory

3,4-Difluorobenzyl bromide Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314,H335
  • Warning Statement: P261,P280,P305+P351+P338-P310
  • Hazardous Material transportation number:UN 3265 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34-36/37
  • Safety Instruction: S23-S26-S27-S36/37/39-S45
  • Hazardous Material Identification: C
  • Storage Condition:Store at room temperature
  • Packing Group:III
  • PackingGroup:III
  • Safety Term:8
  • HazardClass:8
  • Risk Phrases:R34

3,4-Difluorobenzyl bromide Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3,4-Difluorobenzyl bromide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044844-5g
4-(Bromomethyl)-1,2-difluorobenzene
85118-01-0 98%
5g
¥93.00 2024-07-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2627-25G
3,4-Difluorobenzyl Bromide
85118-01-0 >98.0%(GC)
25g
¥560.00 2024-04-15
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY001148-5g
3,4-Difluorobenzyl Bromide
85118-01-0 ≥96%
5g
¥63.00 2024-07-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D002B-5g
3,4-Difluorobenzyl bromide
85118-01-0 98%
5g
¥70.0 2023-04-08
Enamine
EN300-12402-0.1g
4-(bromomethyl)-1,2-difluorobenzene
85118-01-0 95.0%
0.1g
$19.0 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044844-25g
4-(Bromomethyl)-1,2-difluorobenzene
85118-01-0 98%
25g
¥214.00 2024-07-28
Enamine
EN300-12402-2.5g
4-(bromomethyl)-1,2-difluorobenzene
85118-01-0 95.0%
2.5g
$25.0 2025-03-21
TRC
D451008-2.5g
3,4-Difluorobenzyl bromide
85118-01-0
2.5g
$64.00 2023-05-18
Life Chemicals
F2190-0299-0.25g
3,4-Difluorobenzyl bromide
85118-01-0 95%+
0.25g
$18.0 2023-09-06
Ambeed
A448637-25g
4-(Bromomethyl)-1,2-difluorobenzene
85118-01-0 96%
25g
$119.0 2025-02-21

3,4-Difluorobenzyl bromide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 15 min, 60 °C; 60 °C → rt
1.2 30 min, 60 °C
Reference
Tetramethoxystilbene Inhibits NLRP3 Inflammasome Assembly via Blocking the Oligomerization of Apoptosis-Associated Speck-like Protein Containing Caspase Recruitment Domain: In Vitro and In Vivo Evaluation
Abdullaha, Mohd; Ali, Mehboob; Kour, Dilpreet; Mudududdla, Ramesh; Khajuria, Parul; et al, ACS Pharmacology & Translational Science, 2021, 4(4), 1437-1448

Production Method 2

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane
Reference
Synthesis, inhibition properties against xanthine oxidase and molecular docking studies of dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and (N-benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol derivatives
Yagiz, Guler; Noma, Samir Abbas Ali; Altundas, Aliye; Al-khafaji, Khattab; Taskin-Tok, Tugba; et al, Bioorganic Chemistry, 2021, 108,

Production Method 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Zirconium chloride (ZrCl4) Solvents: Dichloromethane ;  6 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Lewis acid-catalyzed highly selective halogenation of aromatic compounds
Zhang, Yanhua; Shibatomi, Kazutaka; Yamamoto, Hisashi, Synlett, 2005, (18), 2837-2842

3,4-Difluorobenzyl bromide Raw materials

3,4-Difluorobenzyl bromide Preparation Products

Additional information on 3,4-Difluorobenzyl bromide

Comprehensive Overview of 3,4-Difluorobenzyl bromide (CAS No. 85118-01-0): Properties, Applications, and Industry Insights

3,4-Difluorobenzyl bromide (CAS No. 85118-01-0) is a versatile fluorinated organic compound widely utilized in pharmaceutical, agrochemical, and material science research. Its molecular structure, featuring difluorobenzyl and bromide functional groups, makes it a critical intermediate for synthesizing complex molecules. With the growing demand for fluorine-containing compounds in drug discovery, this compound has gained significant attention due to its unique reactivity and stability under various conditions.

The compound’s CAS number 85118-01-0 is a key identifier for researchers sourcing high-purity reagents. Recent trends in AI-driven chemical research and green chemistry have amplified interest in 3,4-Difluorobenzyl bromide, as scientists explore sustainable synthesis routes and computational modeling to optimize its applications. Searches for "fluorobenzyl bromide derivatives" and "difluorobenzyl bromide uses" have surged, reflecting its relevance in modern organic chemistry.

In pharmaceutical applications, 3,4-Difluorobenzyl bromide serves as a building block for active pharmaceutical ingredients (APIs). Its electron-withdrawing fluorine atoms enhance the bioavailability and metabolic stability of drug candidates, aligning with the industry’s focus on precision medicine. Additionally, its role in cross-coupling reactions and nucleophilic substitutions makes it invaluable for constructing heterocyclic frameworks.

From an industrial perspective, the compound’s compatibility with flow chemistry and catalytic processes addresses the need for scalable and cost-effective production. Environmental concerns have also driven innovations in waste reduction and solvent-free synthesis, where 3,4-Difluorobenzyl bromide is often highlighted in case studies. Queries like "safe handling of benzyl bromides" and "difluorobenzyl bromide solubility" underscore user interest in practical guidelines.

Emerging applications in electronic materials, such as organic semiconductors and liquid crystals, further expand the compound’s utility. Researchers are investigating its incorporation into photoactive polymers and OLED components, capitalizing on the fluorine effect to tune material properties. This aligns with the global push toward renewable energy technologies and smart materials.

Quality control and analytical characterization of 3,4-Difluorobenzyl bromide are critical, with techniques like HPLC, NMR, and mass spectrometry ensuring batch consistency. Suppliers often emphasize high-purity grades (≥98%) to meet stringent research standards, a topic frequently searched alongside "CAS 85118-01-0 suppliers." Regulatory compliance, particularly REACH and GMP certifications, is another key consideration for buyers.

In summary, 3,4-Difluorobenzyl bromide (CAS No. 85118-01-0) bridges multiple scientific disciplines, driven by its structural versatility and alignment with industry 4.0 trends. As computational chemistry and automated synthesis advance, this compound will likely remain at the forefront of innovation, answering pressing questions in life sciences and advanced materials.

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